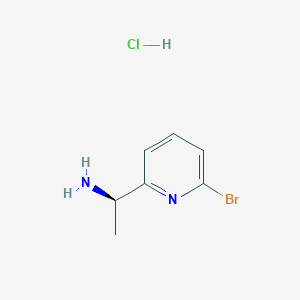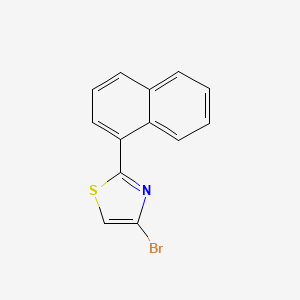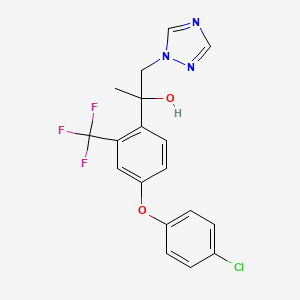![molecular formula C24H25N5S B3027924 (2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine](/img/structure/B3027924.png)
(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine
Overview
Description
CRT0066854 is a potent and selective inhibitor of atypical protein kinase C isoenzymes. It specifically targets protein kinase C iota, protein kinase C zeta, and Rho-associated protein kinase II with half-maximal inhibitory concentration values of 132 nM, 639 nM, and 620 nM, respectively . This compound is primarily used for research purposes, particularly in studies related to cell polarity and cancer .
Mechanism of Action
Target of Action
CRT0066854, also known as (2S)-3-phenyl-N1-[5,6,7,8-tetrahydro-2-(4-pyridinyl)1benzothieno[2,3-d]pyrimidin-4-yl]-1,2-propanediamine, is a potent and selective inhibitor of atypical protein kinase C (PKC) isoenzymes . The primary targets of CRT0066854 are the full-length PKCι, PKCζ, and ROCK-II kinases .
Mode of Action
CRT0066854 acts as a competitive ATP inhibitor, binding within the nucleotide-binding pocket of atypical PKC . It uses a benzyl group to displace the Ade motif from a peripheral hinge pocket adjacent to the nucleotide cleft, preventing it from forming a functional ATP-binding pocket . This displacement of a crucial Asn-Phe-Asp motif, which is part of the adenosine-binding pocket, engages an acidic patch used by arginine-rich PKC substrates .
Biochemical Pathways
The inhibition of PKCι and PKCζ by CRT0066854 affects various cellular and tissue functions, contributing to many diverse cellular and tissue functions, as well as human disease pathologies including cancer development and progression .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body .
Result of Action
CRT0066854 has been shown to restore polarized morphogenesis in oncogene-expressing MDCK cells, decrease colony formation in HeLa cells, and inhibit lethal giant larvae 2 (LLGL2) phosphorylation . These results suggest that CRT0066854 may have potential therapeutic applications in the treatment of certain cancers .
Biochemical Analysis
Biochemical Properties
CRT0066854 plays a crucial role in biochemical reactions by inhibiting atypical PKC isoenzymes. It interacts with full-length PKCι, PKCζ, and ROCK-II kinases, displaying IC50 values of 132 nM, 639 nM, and 620 nM, respectively . The compound displaces a crucial Asn-Phe-Asp motif that is part of the adenosine-binding pocket and engages an acidic patch used by arginine-rich PKC substrates . This interaction is essential for its inhibitory action on these kinases, thereby affecting various downstream signaling pathways.
Cellular Effects
CRT0066854 influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to restore polarized morphogenesis in dysplastic H-Ras spheroids at concentrations ranging from 0.2 to 1.2 μM . Additionally, CRT0066854 decreases colony formation in HeLa cells and inhibits the phosphorylation of lethal giant larvae 2 (LLGL2), indicating its role in regulating cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of CRT0066854 involves its binding interactions with PKC isoenzymes. By displacing the Asn-Phe-Asp motif in the adenosine-binding pocket, CRT0066854 inhibits the kinase activity of PKCι and PKCζ . This inhibition leads to the disruption of downstream signaling pathways that are crucial for cell growth and survival. Furthermore, CRT0066854’s engagement with an acidic patch used by arginine-rich PKC substrates highlights its specificity in targeting these kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, CRT0066854 exhibits stable inhibitory effects over time. Studies have shown that the compound maintains its activity and stability for extended periods when stored at appropriate conditions (e.g., -20°C for up to three years in powder form) . Long-term effects observed in in vitro studies include sustained inhibition of PKC activity and consistent modulation of cellular processes such as morphogenesis and proliferation .
Dosage Effects in Animal Models
The effects of CRT0066854 vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKC activity without causing significant toxicity. At higher doses, CRT0066854 may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects observed in these studies indicate that precise dosing is crucial for achieving desired biochemical outcomes without compromising cell viability.
Metabolic Pathways
CRT0066854 is involved in metabolic pathways that regulate kinase activity. It interacts with enzymes such as PKCι and PKCζ, influencing metabolic flux and metabolite levels within cells . The compound’s inhibition of these kinases affects various metabolic processes, including energy production and signal transduction, thereby modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, CRT0066854 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its inhibitory effects on PKC isoenzymes . The compound’s distribution is influenced by its chemical properties, including solubility and stability in different solvents.
Subcellular Localization
CRT0066854 exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that CRT0066854 effectively inhibits PKC activity at sites where these kinases are active, thereby modulating cellular processes with high precision.
Preparation Methods
The synthesis of CRT0066854 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including its hydrochloride salt . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
CRT0066854 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CRT0066854 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical tool to study the inhibition of atypical protein kinase C isoenzymes.
Biology: It is used to investigate the role of protein kinase C isoenzymes in cell polarity and cancer progression.
Medicine: It has potential therapeutic applications in the treatment of cancer, particularly in targeting Ras-dependent tumors.
Industry: It is used in the development of new drugs and therapeutic agents targeting protein kinase C isoenzymes .
Comparison with Similar Compounds
CRT0066854 is unique in its high selectivity and potency for atypical protein kinase C isoenzymes. Similar compounds include:
Gö 6983: A broad-spectrum protein kinase C inhibitor that targets multiple isoenzymes.
Gö 6976: A selective inhibitor of conventional protein kinase C isoenzymes.
Bisindolylmaleimide I: A potent inhibitor of protein kinase C isoenzymes with a broader range of targets.
Compared to these compounds, CRT0066854 offers higher specificity for atypical protein kinase C isoenzymes, making it a valuable tool for research focused on these specific targets .
Properties
IUPAC Name |
(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5S/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHASZRDWOUMFD-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NC[C@H](CC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide](/img/structure/B3027843.png)

![Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-](/img/structure/B3027846.png)
![Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate](/img/structure/B3027847.png)

![4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one](/img/structure/B3027851.png)


![2-Benzyl-2-azaspiro[3.3]heptane](/img/structure/B3027854.png)


![N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3027860.png)

